molecular formula C11H12BrF2NO B3109146 4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine CAS No. 1704074-08-7

4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine

Cat. No.: B3109146
CAS No.: 1704074-08-7
M. Wt: 292.12 g/mol
InChI Key: XXNLMBVPYSCATB-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine is an organic compound with the molecular formula C11H12BrF2NO. It is characterized by the presence of a bromine atom, a difluoromethyl group, and a morpholine ring attached to a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine typically involves the following steps:

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone.

    Morpholine Ring Formation: The morpholine ring can be formed through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the phenyl ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted phenylmorpholine derivatives.

Scientific Research Applications

4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. The morpholine ring can also play a role in the compound’s overall activity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromo-4-fluorophenyl)morpholine: Similar structure but with a fluorine atom instead of a difluoromethyl group.

    4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine: Contains a trifluoromethyl group instead of a difluoromethyl group.

    4-(3-Chloro-4-(difluoromethyl)phenyl)morpholine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups with the morpholine ring makes it a valuable compound for various scientific research purposes.

Properties

IUPAC Name

4-[3-bromo-4-(difluoromethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO/c12-10-7-8(1-2-9(10)11(13)14)15-3-5-16-6-4-15/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNLMBVPYSCATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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